1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)-
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Overview
Description
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- is a chemical compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms within a heterocyclic ring structure
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the methylethoxy group is replaced by other functional groups, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and various organic solvents to facilitate the reactions. The major products formed from these reactions are often cyclic phosphates and other organophosphorus derivatives.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism by which 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- exerts its effects involves the formation of reactive intermediates, such as phosphoranes. These intermediates can participate in various catalytic processes, including the phosphorylation of hydroxyl groups and the hydrolysis of phosphorus-ester bonds . The molecular targets and pathways involved in these reactions are often related to the compound’s ability to form stable cyclic structures and its reactivity with other chemical species.
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- can be compared with other similar compounds, such as:
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane: This compound is also a phosphite ligand used in palladium catalysis.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Known for its use as a flame retardant and its similar synthetic route involving phosphorous oxychloride.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Another related compound used in various organic synthesis reactions.
The uniqueness of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- lies in its specific reactivity and the ability to form stable cyclic structures, making it valuable in both research and industrial applications.
Properties
CAS No. |
1009-82-1 |
---|---|
Molecular Formula |
C8H17O3P |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
5,5-dimethyl-2-propan-2-yloxy-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C8H17O3P/c1-7(2)11-12-9-5-8(3,4)6-10-12/h7H,5-6H2,1-4H3 |
InChI Key |
ZRJIDIVCWZDNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP1OCC(CO1)(C)C |
Origin of Product |
United States |
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